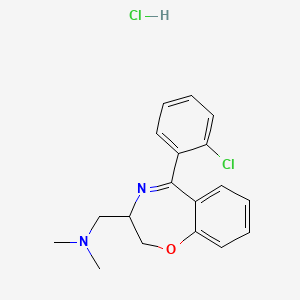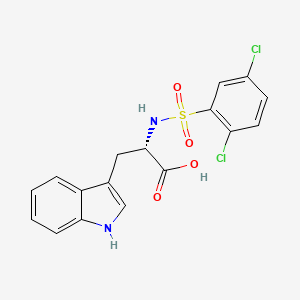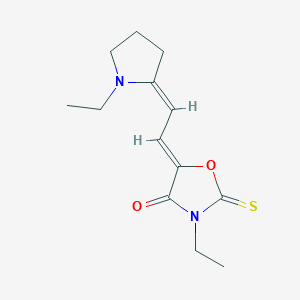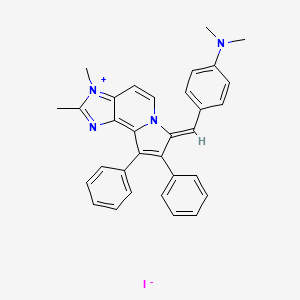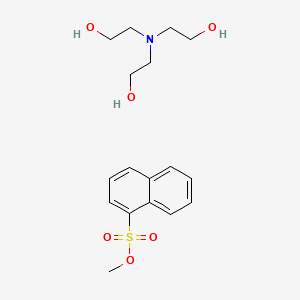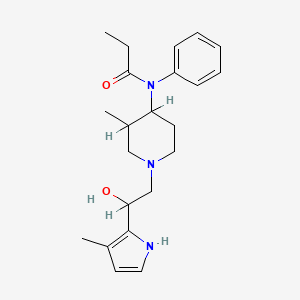
Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyrrole moiety, and finally the attachment of the phenyl group. Common reagents used in these steps include reducing agents, oxidizing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties could make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl-
- Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-benzyl-
- Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-tolyl-
Uniqueness
The uniqueness of Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and may confer unique properties and applications.
Properties
CAS No. |
156724-45-7 |
|---|---|
Molecular Formula |
C22H31N3O2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[1-[2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H31N3O2/c1-4-21(27)25(18-8-6-5-7-9-18)19-11-13-24(14-17(19)3)15-20(26)22-16(2)10-12-23-22/h5-10,12,17,19-20,23,26H,4,11,13-15H2,1-3H3 |
InChI Key |
MQTHRMLXQJYOHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CC(C2=C(C=CN2)C)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12697119.png)
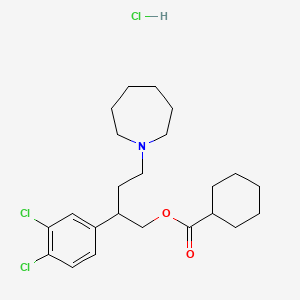
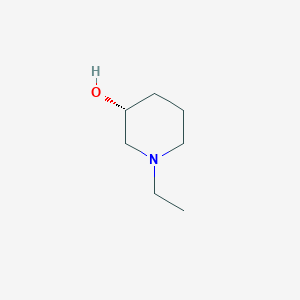
![2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12697146.png)
![[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate](/img/structure/B12697147.png)


